Enzymatic Selectivity: >2,500-Fold Selectivity for DNMT1 Over DNMT3A/B Defines a Unique Pharmacological Profile
GSK-3685032 demonstrates profound and quantifiable selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B. In biochemical assays, GSK-3685032 inhibits DNMT1 with an IC50 of 36 nM [1]. In contrast, it shows no significant inhibition of DNMT3A/3L or DNMT3B/3L complexes, with a reported selectivity window of >2,500-fold . This is a stark contrast to nucleoside analogs like decitabine and azacytidine, which inhibit all three catalytically active DNMTs (DNMT1, DNMT3A, DNMT3B) non-selectively through irreversible covalent trapping [2].
| Evidence Dimension | DNMT1 vs. DNMT3A/B Selectivity (Fold) |
|---|---|
| Target Compound Data | >2,500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L |
| Comparator Or Baseline | Decitabine / Azacytidine (non-selective, inhibits all three DNMTs) |
| Quantified Difference | GSK-3685032 is >2,500-fold more selective for DNMT1 compared to its effect on DNMT3A/B; comparators show no such selectivity. |
| Conditions | Biochemical enzymatic assays using recombinant DNMT1, DNMT3A/3L, and DNMT3B/3L complexes . |
Why This Matters
This level of selectivity is critical for deconvoluting the specific biological roles of maintenance (DNMT1) versus de novo (DNMT3A/B) methylation, a task impossible with pan-DNMT inhibitors like decitabine.
- [1] Pappalardi, M. B. et al. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer 2, 1002–1017 (2021). View Source
- [2] GSK3685032. Guide to Pharmacology. Ligand ID: 11750. Accessed 2026-04-17. View Source
